Fmoc-D-his(trt)-OH
Overview
Description
Fmoc-D-his(trt)-OH, also known as Fmoc-L-histidine tert-butyl ester, is an amino acid derivative used in organic synthesis. It is a reactive amino acid derivative that is used in the synthesis of peptides, peptidomimetics, and other organic molecules. This compound is an important reagent for peptide synthesis because of its stability and reactivity. It can be used in a variety of reactions, including coupling reactions, deprotection reactions, and cyclization reactions.
Scientific Research Applications
Peptide Synthesis : Fmoc-D-his(trt)-OH is used for the side-chain protection of His in peptide syntheses. It is compatible with Nα-fluorenylmethyloxycarbonyl (Fmoc) and mild acidolysis-cleavable protecting groups (Sieber & Riniker, 1987).
Solid Phase Peptide Synthesis (SPPS) : The compound demonstrates excellent synthesis characteristics in Fmoc solid phase peptide synthesis. It is used in the synthesis of complex peptides, such as Somatostatin, and allows for efficient deprotection using trifluoroacetic acid (TFA) (Mccurdy, 1989).
Alzheimer’s Disease Research : this compound is used in the synthesis of Alzheimer's Aβ-amyloid peptides, which are crucial for studying Alzheimer's disease. The compound allows for improved yield and purity in the synthesis of these peptides (Milton et al., 1997).
Chemical Protein Synthesis : The compound is useful in chemical protein synthesis, particularly in facilitating convergent and one-pot native chemical ligations. The Fmoc group, part of this compound, is stable to oxidative conditions and can be removed easily after ligation (Kar et al., 2020).
Cysteine Derivative Synthesis : In the context of synthesizing cysteine derivatives, this compound is shown to be beneficial for regioselective construction of disulfide bonds in peptides (Góngora-Benítez et al., 2012).
Fluorogenic Amino Acid Labeling : It has been used in the preparation of fluorescent peptides for live-cell imaging, offering an approach that maintains molecular recognition properties of peptides while providing suitable fluorescence reporting (Mendive-Tapia et al., 2017).
Antibacterial Composite Materials : The fluorenylmethyloxycarbonyl (Fmoc) moiety, a part of this compound, has been used in the development of antibacterial and anti-inflammatory materials. These materials show promise in biomedical applications due to their antibacterial capabilities and compatibility with mammalian cells (Schnaider et al., 2019).
Mechanism of Action
Target of Action
Fmoc-D-his(trt)-OH is primarily used in the synthesis of peptides . The primary target of this compound is the peptide chain that is being synthesized. It specifically targets the C-terminal end of the peptide, allowing for the addition of a histidine amino acid residue .
Mode of Action
This compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . During this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protecting group for the amino group during the synthesis. The trityl (trt) group serves as a protecting group for the imidazole ring of the histidine residue, preventing unwanted side reactions .
Pharmacokinetics
Its use is confined to the controlled conditions of a laboratory setting .
Result of Action
The result of the action of this compound is the successful addition of a histidine residue to the C-terminal end of a peptide chain during synthesis . This allows for the creation of peptides with specific sequences, which can be used in various biological research and therapeutic applications.
Action Environment
The action of this compound is influenced by the conditions in the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy of the peptide synthesis process . The stability of this compound is also an important consideration, as it needs to be stored under appropriate conditions to prevent degradation .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYDXUIZKNHDT-DIPNUNPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660800 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135610-90-1 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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